methyl 4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate
Description
This compound features a pyrimido[5,4-b]indole core substituted with a 2-methoxyethyl group at position 3 and a 4-oxo moiety. The sulfanylacetamide linker connects the indole system to a methyl benzoate ester (Figure 1). The methoxyethyl group enhances hydrophilicity, while the benzoate ester may improve metabolic stability compared to free carboxylic acids. Such structural motifs are common in kinase inhibitors and enzyme-targeting agents due to their ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
methyl 4-[[2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-31-12-11-27-21(29)20-19(16-5-3-4-6-17(16)25-20)26-23(27)33-13-18(28)24-15-9-7-14(8-10-15)22(30)32-2/h3-10,25H,11-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXHEULLBACVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound characterized by its unique structural features, including a pyrimidoindole core and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A pyrimidoindole core , which is known for various biological activities.
- A sulfanyl group , which may enhance reactivity and biological interactions.
- An acetylamino substituent that may influence pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity of the compound to these targets can lead to modulation of various biochemical pathways. For example, it may inhibit enzyme activity or alter receptor signaling, which is critical in therapeutic contexts.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit antimicrobial properties. For instance:
- In vitro studies demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that these compounds could be more potent than traditional antibiotics like ampicillin and streptomycin .
| Bacterial Strain | MIC (μM) | Comparison |
|---|---|---|
| Staphylococcus aureus | 37.9 | More potent than ampicillin |
| Escherichia coli | 248 | Comparable to streptomycin |
Anticancer Activity
The pyrimidoindole derivatives have shown promise in anticancer research:
- Cell line studies indicated that compounds related to this compound possess significant cytotoxic effects against cancer cell lines like MCF-7 and A549. IC50 values were reported in the low micromolar range, indicating potential as anticancer agents .
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 2.74 | Erlotinib (19.51) |
| A549 | 4.92 | Erlotinib (23.61) |
Case Studies
- Antimicrobial Efficacy : A study synthesized and evaluated a series of pyrimidine derivatives that included this compound. The results showed enhanced antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : Research focused on the cytotoxic effects of pyrimidine-based compounds against various cancer cell lines revealed that certain derivatives exhibited promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Scientific Research Applications
Molecular Formula
- The molecular formula of methyl 4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate is .
Structural Characteristics
- The compound features a pyrimidoindole core, which is known for its biological activity. The presence of a methoxyethyl group enhances its solubility and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrimidoindole framework has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : A study on related pyrimidoindole derivatives demonstrated their ability to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The sulfanyl group in the structure suggests potential antimicrobial activity. Compounds containing sulfur have been shown to possess antibacterial and antifungal properties.
- Case Study : A derivative of this compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
The benzoate moiety may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Research Findings : In vitro studies have shown that related compounds can downregulate TNF-alpha and IL-6 levels in macrophages, suggesting a potential application in treating inflammatory diseases .
Cellular Pathways
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Kinases : Targeting specific kinases involved in cancer cell proliferation.
- Modulation of Apoptotic Pathways : Enhancing the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins.
- Interaction with DNA : Potential intercalation into DNA or inhibition of topoisomerases leading to cell death.
Bioavailability and Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications. Studies on similar compounds suggest that modifications like the methoxyethyl group can improve oral bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Pyrimidoindole Derivatives
- ZINC2720787 (ECHEMI, 2022) :
- Structure: 2-[[3-(4-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide.
- Key Differences: Replaces the 2-methoxyethyl group with a 4-methoxyphenyl substituent and uses a phenethylamide instead of methyl benzoate.
- Implications: The aromatic 4-methoxyphenyl group may enhance π-π stacking but reduce solubility compared to the aliphatic 2-methoxyethyl group in the target compound. The phenethylamide vs. benzoate ester alters metabolic pathways, with esters typically undergoing faster hydrolysis .
Pyridoindole Analog (Indagoo, 2024)**:
- Structure: Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate.
- Key Differences: Pyridoindole core instead of pyrimidoindole and a methylene bridge instead of a sulfanylacetamide linker.
- The dihydro-pyridoindole system may confer greater conformational flexibility .
Functional Group Comparisons
Sulfanyl Linker vs. Oxadiazole (Brazilian Journal, 2015)**:
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides :
- Structure: Oxadiazole ring replaces the pyrimidoindole core.
- Implications: Oxadiazoles are electron-deficient and may improve membrane permeability but reduce stability under acidic conditions. The sulfanyl group in both compounds suggests shared reactivity, such as susceptibility to oxidation or thiol-disulfide exchange .
Sulfonamide Derivatives (Molecules, 2014)**:
- 2-Alkylthio-4-Chloro-5-Methyl-N-[Imino-(4-Methyl-1-Oxo-(1H)-Phthalazin-2-yl)Methyl]Benzenesulfonamides: Structure: Sulfonamide instead of acetamide and a phthalazinone moiety. Implications: Sulfonamides exhibit stronger acidity (pKa ~10) compared to acetamides (pKa ~15), affecting hydrogen-bonding capacity and target binding .
Solubility and Bioavailability
- The 2-methoxyethyl group in the target compound likely increases water solubility (cLogP estimated ~2.5) compared to ZINC2720787 (cLogP ~3.8) due to reduced aromaticity. However, the benzoate ester may limit oral bioavailability due to hydrolysis in the gastrointestinal tract .
Toxicity Data (Indagoo, 2024)**:
- Methyl 4-((2-Methyl-Pyridoindolyl)Methyl)Benzoate: Hazards: H302 (harmful if swallowed), H315 (skin irritation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
